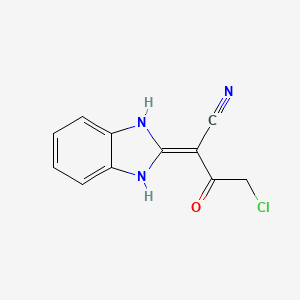
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves several steps, including the use of specific reagents and reaction conditions. One method involves the preparation of a topical formulation for treating wounds or hemorrhoids, which contains prostaglandin derivatives such as beraprost . The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenated hydrocarbons can lead to the formation of alkylated derivatives .
Scientific Research Applications
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies. In biology, it has been investigated for its potential therapeutic effects, particularly in the treatment of peripheral blood circulation impairments . In medicine, it is used in the development of pharmaceutical formulations for treating various conditions, including wounds and hemorrhoids . In industry, it is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. For example, prostaglandin derivatives in the compound exert their effects by inhibiting platelet aggregation and stimulating vasodilation . These actions are mediated through the activation of specific receptors and signaling pathways, leading to improved blood circulation and wound healing.
Comparison with Similar Compounds
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile can be compared with other similar compounds, such as prostaglandin E1 and prostaglandin I2 . While these compounds share similar biological activities, this compound is unique in its chemical stability and effectiveness in treating peripheral blood circulation impairments . Other similar compounds include various prostaglandin derivatives and analogs, which have been studied for their pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,14-15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPGNKNRKKOQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
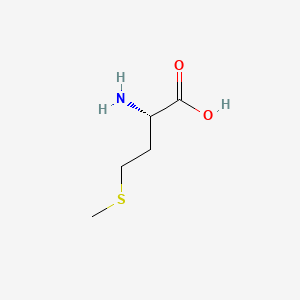
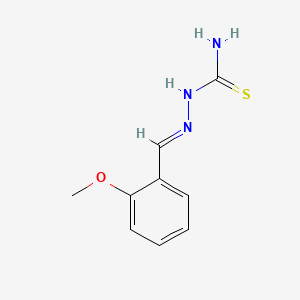
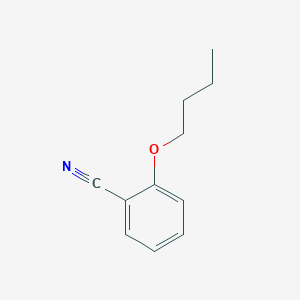
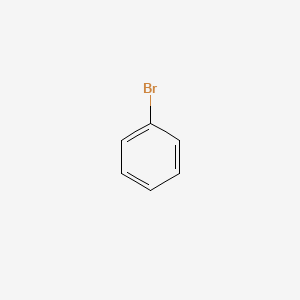
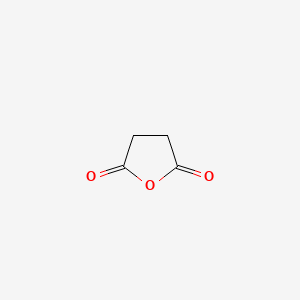
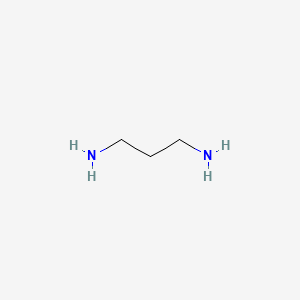
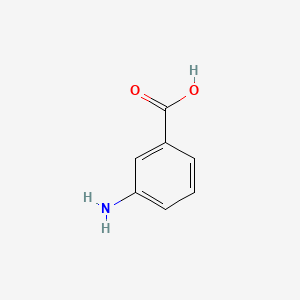
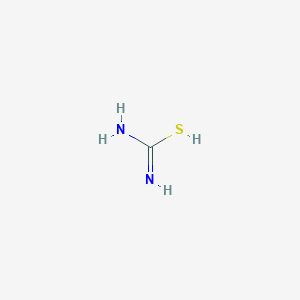

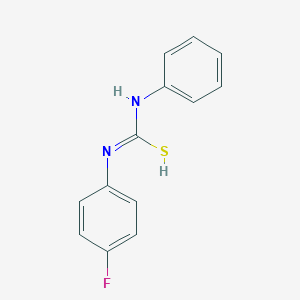
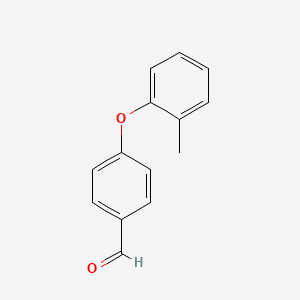
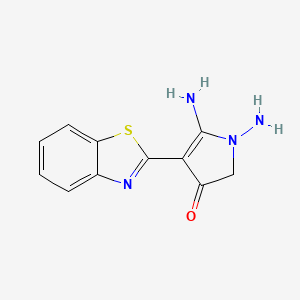
![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)
![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)
